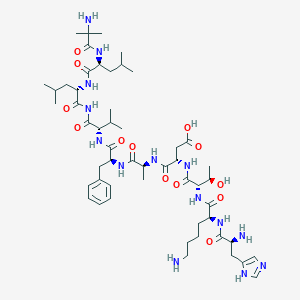

Neurokinin A, ala(5)-aib(8)-leu(10)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neurokinin A (NKA) is a neuropeptide that belongs to the tachykinin family. It is involved in various physiological processes, including pain transmission, inflammation, and cardiovascular regulation. The peptide is synthesized in the central and peripheral nervous system and acts on the neurokinin receptors to exert its effects.

Mécanisme D'action

Neurokinin A, ala(5)-aib(8)-leu(10)- exerts its effects by binding to the neurokinin receptors, which are G protein-coupled receptors. There are three subtypes of neurokinin receptors: NK1, NK2, and NK3. Neurokinin A, ala(5)-aib(8)-leu(10)- has the highest affinity for the NK2 receptor, followed by the NK1 and NK3 receptors. Upon binding to the receptor, Neurokinin A, ala(5)-aib(8)-leu(10)- activates intracellular signaling pathways that lead to the release of neurotransmitters, cytokines, and other signaling molecules.

Effets Biochimiques Et Physiologiques

The physiological effects of Neurokinin A, ala(5)-aib(8)-leu(10)- are diverse and depend on the tissue and cell type. In the central nervous system, Neurokinin A, ala(5)-aib(8)-leu(10)- is involved in pain transmission, mood regulation, and stress response. In the periphery, Neurokinin A, ala(5)-aib(8)-leu(10)- contributes to inflammation, smooth muscle contraction, and cardiovascular regulation. Neurokinin A, ala(5)-aib(8)-leu(10)- has also been shown to modulate the activity of immune cells, such as macrophages and T cells.

Avantages Et Limitations Des Expériences En Laboratoire

Neurokinin A, ala(5)-aib(8)-leu(10)- is a useful tool for studying the neurokinin receptors and their signaling pathways. It can be used to activate or block the receptors in vitro and in vivo, allowing researchers to investigate their role in various physiological processes. However, Neurokinin A, ala(5)-aib(8)-leu(10)- has some limitations as a research tool. Its effects are often context-dependent and can vary depending on the experimental conditions. In addition, the availability of Neurokinin A, ala(5)-aib(8)-leu(10)- can be limited, as it is expensive to synthesize and purify.

Orientations Futures

There are several areas of future research on Neurokinin A, ala(5)-aib(8)-leu(10)-. One direction is to investigate the role of Neurokinin A, ala(5)-aib(8)-leu(10)- in the development and progression of various diseases, such as chronic pain, inflammation, and cardiovascular disorders. Another direction is to explore the potential of Neurokinin A, ala(5)-aib(8)-leu(10)- as a therapeutic target for these diseases. Additionally, further studies are needed to elucidate the signaling pathways downstream of the neurokinin receptors and the interactions between Neurokinin A, ala(5)-aib(8)-leu(10)- and other signaling molecules.

Méthodes De Synthèse

Neurokinin A, ala(5)-aib(8)-leu(10)- is synthesized from the preprotachykinin A gene, which also gives rise to other tachykinins such as substance P and neurokinin B. The gene is transcribed into a prepropeptide, which is then cleaved by proteases to form the mature peptide. The synthesis of Neurokinin A, ala(5)-aib(8)-leu(10)- is regulated by various factors, including neurotransmitters, cytokines, and growth factors.

Applications De Recherche Scientifique

Neurokinin A, ala(5)-aib(8)-leu(10)- has been extensively studied in the context of pain and inflammation. It has been shown to play a role in nociception, or the perception of pain, by activating the neurokinin receptors on sensory neurons. Neurokinin A, ala(5)-aib(8)-leu(10)- also contributes to the development of inflammation by promoting the release of pro-inflammatory cytokines and chemokines. In addition, Neurokinin A, ala(5)-aib(8)-leu(10)- has been implicated in cardiovascular regulation, smooth muscle contraction, and neurotransmitter release.

Propriétés

Numéro CAS |

127627-57-0 |

|---|---|

Nom du produit |

Neurokinin A, ala(5)-aib(8)-leu(10)- |

Formule moléculaire |

C53H86N14O13 |

Poids moléculaire |

1127.3 g/mol |

Nom IUPAC |

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C53H86N14O13/c1-27(2)20-36(62-47(75)37(21-28(3)4)64-52(80)53(9,10)56)49(77)67-50(78)41(29(5)6)65-48(76)38(22-32-16-12-11-13-17-32)61-43(71)30(7)59-46(74)39(24-40(69)70)63-51(79)42(31(8)68)66-45(73)35(18-14-15-19-54)60-44(72)34(55)23-33-25-57-26-58-33/h11-13,16-17,25-31,34-39,41-42,68H,14-15,18-24,54-56H2,1-10H3,(H,57,58)(H,59,74)(H,60,72)(H,61,71)(H,62,75)(H,63,79)(H,64,80)(H,65,76)(H,66,73)(H,69,70)(H,67,77,78)/t30-,31+,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1 |

Clé InChI |

OESNOXDYPOQXIK-FPZIQTPSSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O |

SMILES |

CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |

SMILES canonique |

CC(C)CC(C(=O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)N |

Autres numéros CAS |

127627-57-0 |

Synonymes |

5-Ala-8-Aib-10-Leu-neurokinin A AAL-NKA neurokinin A, Ala(5)-Aib(8)-Leu(10)- neurokinin A, alanyl(5)-aminoisobutyryl(8)-leucine(10)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)